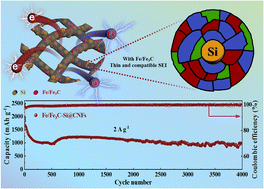Fe/Fe3C modification to effectively achieve high-performance Si–C anode materials†
Journal of Materials Chemistry A Pub Date: 2022-09-30 DOI: 10.1039/D2TA06008F
Abstract
For high-performance silicon–carbon (Si–C)-based anode materials used in high-energy-density lithium-ion batteries (LIBs), there is an urgent need to rationally construct a stable solid electrolyte interface (SEI) film and load a high proportion of silicon content, which is closely related to the capacity and cycling stability of the electrode. Herein, composites of Fe/Fe3C-modified carbon nanofiber–coated Si nanoparticles (Fe/Fe3C–Si@CNFs) were synthesized via a simple electrospinning method. These composites effectively overcome the volume change effect, poor interfacial compatibility and low conductivity, delivering excellent LIB performance. Tested at 2.0 A g−1, Fe/Fe3C–Si@CNFs provides a high reversible capacity of 956.5 mA h g−1 with a coulombic efficiency of more than 99.5% even after 4000 ultra-long stable cycles. The high conductivity of the Fe/Fe3C embedded in the CNF framework can promote e− transfer and boost the Li+ diffusion kinetics in the electrode. The catalytic activity of Fe/Fe3C helps to enhance the interfacial compatibility, grow a balanced stable SEI film and promote the long-cycle stability of the electrode at room temperature.


Recommended Literature
- [1] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [2] NEWS AND ANNOUNCEMENTS
- [3] Morphological design strategies to tailor out-of-plane charge transport in conjugated polymer systems for device applications
- [4] Concluding Remarks
- [5] Graphene oxide–peptide nanoassembly as a general approach for monitoring the activity of histone deacetylases†
- [6] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [7] Modification of pea protein isolate for ultrasonic encapsulation of functional liquids
- [8] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [9] Encoded peptide libraries and the discovery of new cell binding ligands†
- [10] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 167750-79-0
-
CAS no.: 178064-02-3









